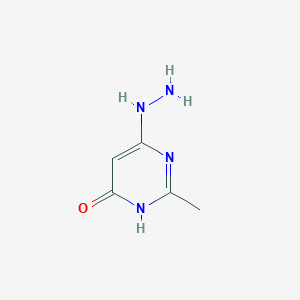![molecular formula C20H19NO4 B3028797 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione CAS No. 3308-99-4](/img/structure/B3028797.png)
2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione
概要
説明
The compound "2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a core structure in various pharmacologically active molecules. Isoindoline-1,3-diones have been studied extensively due to their wide range of biological activities, including their role as potent inhibitors of acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's disease . The structural modifications on the isoindoline-1,3-dione core can lead to compounds with significant biological properties, as seen in the various studies provided.
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives typically involves the reaction of phthalimide with various reagents. For instance, the synthesis of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione was achieved by reacting phthalimide with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, followed by treatment with 1-phenylpiperazine in acetonitrile . Similarly, palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines has been used to synthesize 2-substituted isoindole-1,3-diones, demonstrating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been characterized using various techniques, including X-ray single-crystal diffraction and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione revealed a non-planar molecular structure with a significant dihedral angle between the isoindoline and phenyl rings . The crystal structure and conformation of these compounds are crucial as they can influence their biological activity and interaction with biological targets .
Chemical Reactions Analysis
Isoindoline-1,3-diones can undergo various chemical reactions due to their reactive sites. The presence of the dione moiety allows for nucleophilic attacks, and the substituents on the isoindoline ring can participate in different chemical transformations. The studies provided do not detail specific chemical reactions for the compound , but the general reactivity of isoindoline-1,3-diones suggests potential for diverse chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's solubility, melting point, and stability. The study on the effect of hydration and structure on fragmentation patterns in electron impact ionization-mass spectrometry (EI-MS) indicates that the alkyl chain length can significantly impact the stability of the molecular ions . Additionally, the biological activity, such as AChE inhibition, is a critical chemical property that has been evaluated, with some derivatives showing good competitive inhibition and low acute toxicity .
科学的研究の応用
Characterization and Structural Analysis
NMR Spectroscopy in Structural Elucidation : Isoindoline-1,3-dione derivatives' structures have been characterized using 1D and 2D NMR spectroscopy, playing a crucial role in confirming their identity and understanding their molecular structure (Dioukhane et al., 2021).
Crystal Structure Determination : Studies involving X-ray crystallography have been conducted to determine the crystal structure of certain isoindoline-1,3-dione derivatives, providing insights into their molecular conformation (Franklin et al., 2011).
Synthesis and Chemical Properties
Novel Synthesis Methods : New methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been developed, offering insights into more efficient production techniques (Tan et al., 2016).
Photophysical Properties : Investigations into the solvatochromic behavior and dipole moments of phthalimide derivatives have been conducted, highlighting their potential in photophysical applications (Akshaya et al., 2016).
Potential Therapeutic Applications
Inhibitory Properties : Certain isoindoline-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, indicating potential therapeutic applications in diseases where xanthine oxidase is a factor (Gunduğdu et al., 2020).
Antimicrobial Activity : Some derivatives have been synthesized and tested for their antimicrobial activities, showing effectiveness against certain bacteria and fungi, which could lead to new antimicrobial agents (Jat et al., 2006).
作用機序
Target of Action
The primary targets of the compound 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione are currently unknown
Mode of Action
It’s known that 1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The presence of the 1,3-dioxolane group suggests that it might be involved in reactions with carbonyl compounds . The downstream effects of these reactions on cellular processes and signaling pathways need further investigation.
Result of Action
Given the presence of the 1,3-dioxolane group, it might be involved in reactions with carbonyl compounds, potentially leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
2-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18-16-9-4-5-10-17(16)19(23)21(18)12-6-11-20(24-13-14-25-20)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJKUYDQHEHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162968 | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3308-99-4 | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3308-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



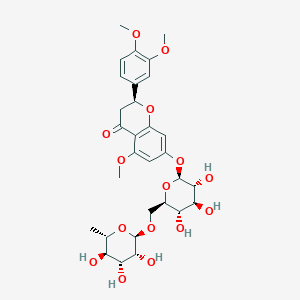
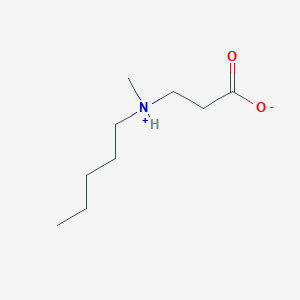
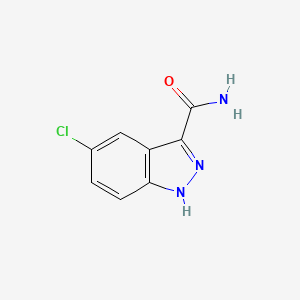

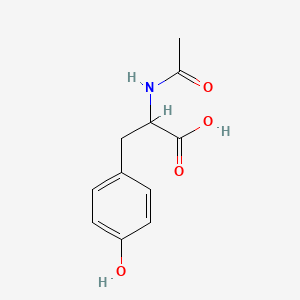
![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)
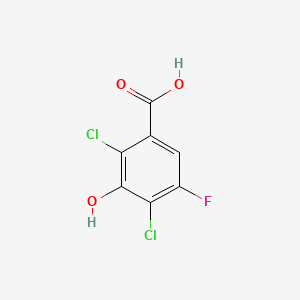
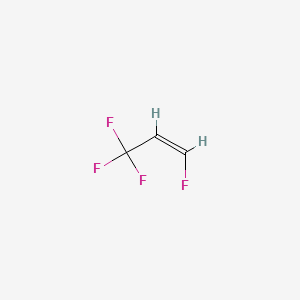


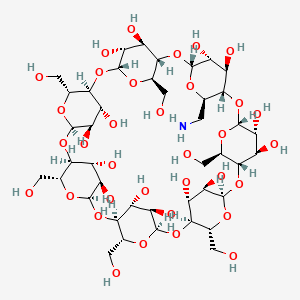
![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)
